![molecular formula C11H8N2O B2955656 6-amino-1h-benzo[cd]indol-2-one CAS No. 50964-11-9](/img/structure/B2955656.png)
6-amino-1h-benzo[cd]indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-1h-benzo[cd]indol-2-one is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is known for its potential biological activities and is used in various scientific research fields.
Mechanism of Action
Target of Action
6-Amino-1H-benzo[cd]indol-2-one, also known as 6-aminobenzo[cd]indol-2(1H)-one, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . Specifically, 6-aminobenzo[cd]indol-2(1H)-one has been identified as a lysosome-targeted anti-metastatic agent .
Mode of Action
The compound enters cancer cells via the polyamine transporter localized in the lysosomes . Once inside the cell, it induces autophagy and apoptosis . The crosstalk between autophagy and apoptosis induced by the compound is mutually reinforcing .
Biochemical Pathways
The compound’s mode of action affects the autophagy and apoptosis pathways within the cell . Autophagy is a multistep lysosomal degradation pathway, and apoptosis is a form of programmed cell death . The compound’s action on these pathways results in the inhibition of hepatocellular carcinoma migration .
Pharmacokinetics
Its ability to enter cells via the polyamine transporter suggests it may have good cellular permeability .
Result of Action
The compound’s action results in the induction of autophagy and apoptosis within the cell . This leads to the inhibition of hepatocellular carcinoma migration, both in vitro and in vivo . Additionally, the compound exhibits stronger green fluorescence than its precursor, indicating its potential as an imaging agent .
Biochemical Analysis
Biochemical Properties
6-Amino-1h-benzo[cd]indol-2-one has been found to interact with multiple receptors, making it a valuable component in the development of new derivatives . It has been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
The effects of this compound on cells are diverse. It has been reported to have inhibitory activity against influenza A, showing its potential in influencing cell function
Molecular Mechanism
It is known to bind with high affinity to multiple receptors , suggesting that it may exert its effects at the molecular level through these interactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1h-benzo[cd]indol-2-one typically involves the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature. This reaction provides indoles via a formal reductive C(sp2)–H amination reaction . Another method involves the use of dihydrofuran and propargylic alcohol in the presence of Pd(OAc)2 and 1,1′-bis(di-tert-butylphosphino)ferrocene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
6-amino-1h-benzo[cd]indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other functionalized indoles.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include titanium(III) chloride for reductive amination, and various oxidizing agents for oxidation reactions. Conditions typically involve ambient temperatures and the use of catalysts like Pd(OAc)2 .
Major Products
The major products formed from these reactions are functionalized indoles, which can have various biological activities and applications in medicinal chemistry .
Scientific Research Applications
6-amino-1h-benzo[cd]indol-2-one has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of other indole derivatives.
Biology: Investigated for its potential antiviral, anti-inflammatory, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the synthesis of inhibitors of thymidylate synthase and other enzymes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole nucleus.
Indole-3-carbinol: Found in cruciferous vegetables and has anticancer properties.
Uniqueness
6-amino-1h-benzo[cd]indol-2-one is unique due to its specific substitution pattern and potential biological activities. Its ability to inhibit thymidylate synthase sets it apart from other indole derivatives .
Properties
IUPAC Name |
6-amino-1H-benzo[cd]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(14)13-9/h1-5H,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEDRXSTTAGEDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
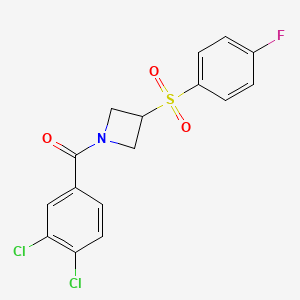
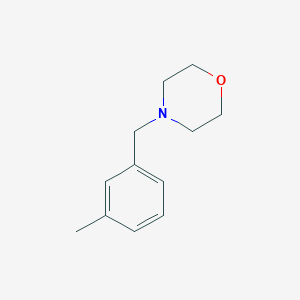
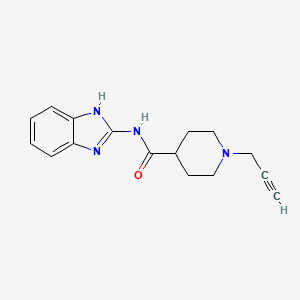
![2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2955579.png)
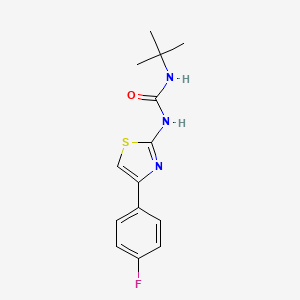
![4-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}quinoline](/img/structure/B2955581.png)
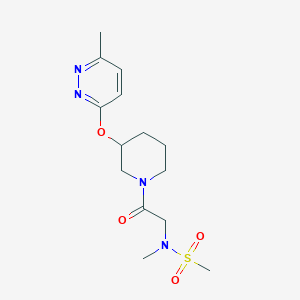

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2955587.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2955589.png)
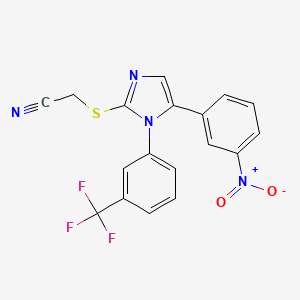
![N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2955591.png)
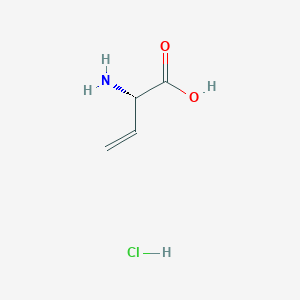
![2-(naphthalen-1-yl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2955594.png)
